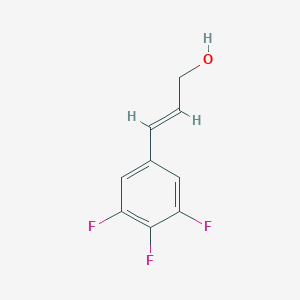
3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate reagent to form the desired product. One common method is the aldol condensation reaction, where 3,4,5-trifluorobenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4,5-trifluorophenyl)prop-2-enal or 3-(3,4,5-trifluorophenyl)propanoic acid.
Reduction: Formation of 3-(3,4,5-trifluorophenyl)propan-1-ol or 3-(3,4,5-trifluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The compound may act on enzymes, receptors, or other cellular targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol
- 1-(3,4,5-Trifluorophenyl)prop-2-en-1-one
- 3-phenyl-1-(3,4,5-trifluorophenyl)prop-2-en-1-one
Uniqueness
3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C9H7F3O |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
(E)-3-(3,4,5-trifluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h1-2,4-5,13H,3H2/b2-1+ |
Clave InChI |
UMUGKIRUUIQQTO-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)F)F)/C=C/CO |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


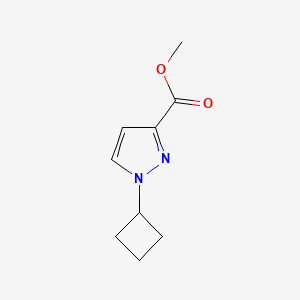
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
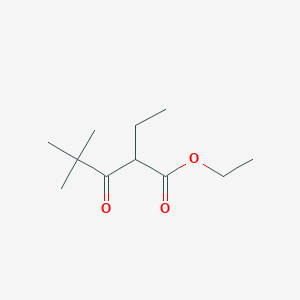
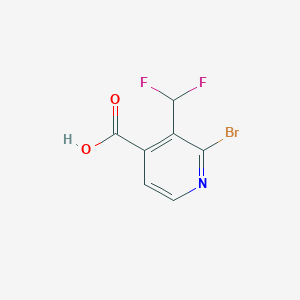

![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
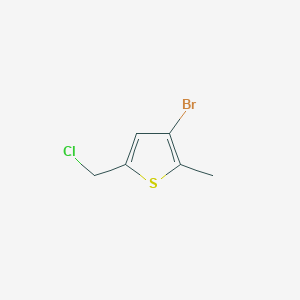
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
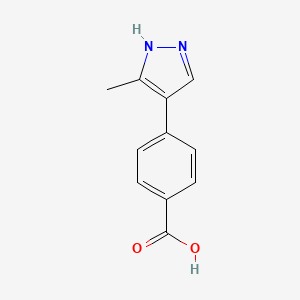
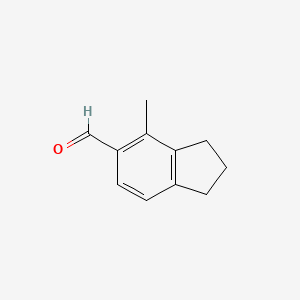
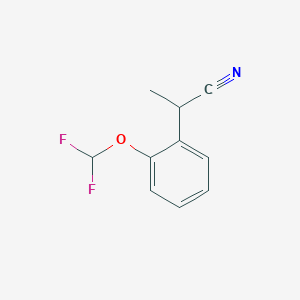
![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
